molecular formula C7H6ClN3 B12950286 3-(Chloromethyl)pyrazolo[1,5-a]pyrazine

3-(Chloromethyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B12950286
M. Wt: 167.59 g/mol
InChI Key: WRKARXARGMUKAK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a chloromethyl group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with chloromethylating agents. For instance, the reaction of 3-aminopyrazole with formaldehyde and hydrochloric acid can yield the desired chloromethylated product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-(chloromethyl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H6ClN3/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H,3H2

InChI Key

WRKARXARGMUKAK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)CCl)C=N1

Origin of Product

United States

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